molecular formula C6H6N4O B13113497 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol

Cat. No.: B13113497
M. Wt: 150.14 g/mol
InChI Key: QIQNEOCRWBYVAG-UHFFFAOYSA-N
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Description

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and an amino group at the 3-position. The molecular formula of this compound is C6H6N4O .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and palladium catalysts allows for efficient and scalable production, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyridin-3-amine
  • 1,2,4-Triazolo[1,5-a]pyridine
  • 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

Comparison: 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol is unique due to its specific amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits superior anticancer and antimicrobial properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3-amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol

InChI

InChI=1S/C6H6N4O/c7-6-9-8-5-2-1-4(11)3-10(5)6/h1-3,11H,(H2,7,9)

InChI Key

QIQNEOCRWBYVAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1O)N

Origin of Product

United States

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